molecular formula C21H24N4O4 B3038400 2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 861206-88-4

2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No.: B3038400
CAS No.: 861206-88-4
M. Wt: 396.4 g/mol
InChI Key: GZLRHWWXBQPKJZ-UHFFFAOYSA-N
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Description

2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C21H24N4O4 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c26-21-18(29-17-2-1-6-22-20(17)23-21)5-7-24-8-10-25(11-9-24)13-15-3-4-16-19(12-15)28-14-27-16/h1-4,6,12,18H,5,7-11,13-14H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLRHWWXBQPKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2C(=O)NC3=C(O2)C=CC=N3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101117451
Record name 2-[2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]ethyl]-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101117451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861206-88-4
Record name 2-[2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]ethyl]-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861206-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]ethyl]-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101117451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 3
Reactant of Route 3
2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 4
Reactant of Route 4
2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 5
Reactant of Route 5
2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 6
Reactant of Route 6
2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

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